molecular formula C20H19FO5S B15363215 Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside

Cat. No.: B15363215
M. Wt: 390.4 g/mol
InChI Key: WUBPGNSEZZQBOT-AXVVYFOYSA-N
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Description

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside (CAS: 197647-15-7) is a carbohydrate derivative with the molecular formula C₂₀H₁₉FO₅S and a molecular weight of 390.43 g/mol . Structurally, it features:

  • A β-D-arabinopentofuranose sugar ring with a 4-thio substitution (replacing the oxygen atom at the 4-position with sulfur).
  • 2-deoxy and 2-fluoro modifications at the 2-position, enhancing metabolic stability and altering enzyme recognition.
  • 3,5-di-O-benzoyl protective groups, which increase lipophilicity and improve synthetic handling .

This compound is classified as a nucleoside antimetabolite/analog, primarily used in cell cycle and DNA damage research . Its design leverages fluorine’s electronegativity and sulfur’s conformational flexibility to mimic natural nucleosides while resisting enzymatic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside typically involves multiple steps:

    Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or arabinose.

    Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Thio Modification: The sulfur atom is introduced through a substitution reaction, often using thiolating agents like Lawesson’s reagent.

    Benzoylation: The hydroxyl groups are protected by benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by deprotection steps to yield the desired nucleoside analogue.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Core Sugar Preparation and Methylation

The synthesis begins with D-arabinose , which undergoes methylation to form methyl β-D-arabinofuranoside . This step typically employs methanol and an acid catalyst (e.g., sulfuric acid) to create the methyl ether at the anomeric position, stabilizing the furanose ring .

Key Reaction Steps :

  • Reagent : Methanol, fuming sulfuric acid

  • Yield : Quantitative (100% reported in analogous cases)

Benzoylation of Hydroxyl Groups

Hydroxyl groups at positions 3′ and 5′ are protected using benzoyl chloride in pyridine. This step prevents interference during subsequent fluorination and thio-substitution reactions.

Reaction Conditions :

  • Reagent : Benzoyl chloride, pyridine

  • Workup : Extraction with chloroform, purification via silica gel chromatography .

Characterization :

  • 1H NMR : Signals for benzoyl protons (δ 7.38–8.2 ppm) .

  • Rf Value : 0.38 (SiO₂, CHCl₃) .

Fluorination at Position 2′

The 2′-hydroxyl group is replaced with fluorine using diethylaminosulfur trifluoride (DAST) . This reagent selectively introduces the fluoro group under controlled conditions.

Mechanism :

  • Reagent : DAST, dichloromethane

  • Yield : Up to 97% in analogous systems .

Characterization :

  • 19F NMR : δ –198 ppm (fluorine signal) .

  • FAB-MS : Confirmatory mass spectra (e.g., m/z = 424.53) .

Thio-Substitution at Position 4

While the provided sources do not explicitly detail the thio-substitution step, analogous reactions involve replacing oxygen with sulfur via H₂S gas or thioacetamide in basic conditions. This step likely occurs after deprotection of intermediate hydroxyl groups.

Hypothetical Reaction :

  • Reagent : H₂S gas, aqueous ammonia

  • Workup : Purification via ion-exchange chromatography .

Final Deprotection and Purification

Protecting groups (e.g., benzoyl) are removed using concentrated ammonia or methanolic solutions to yield the deprotected nucleoside. The final product is purified using silica gel chromatography or crystallization.

Characterization :

  • 1H NMR : δ 6.16 ppm (H6 proton of uracil) .

  • MALDI-TOF MS : Confirms molecular weight (e.g., 363.34 g/mol for similar compounds) .

Table 2: Key Characterization Data

TechniqueObservationsReference
1H NMRBenzoyl protons (δ 7.38–8.2 ppm)
19F NMRFluorine signal (δ –198 ppm)
FAB-MSConfirmatory mass spectra
MALDI-TOF MSMolecular weight validation

Research Findings

  • Benzoylation is critical for stabilizing the sugar during fluorination .

  • DAST enables selective 2′-fluorination without compromising the methyl ether .

  • Thio-substitution (position 4) is a key modification for enhancing nucleoside stability, though specific methods are not detailed in the provided sources.

Limitations

The thio-substitution step at position 4 lacks explicit documentation in the available literature. Further studies would be required to optimize this reaction, including exploring reagents like phenylselenol or tributylstannane used in analogous deoxygenation reactions .

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a nucleoside analogue. It can be incorporated into DNA or RNA, affecting their stability and function. This makes it a valuable tool for studying nucleic acid interactions and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential antiviral and anticancer properties. Nucleoside analogues are known to interfere with viral replication and cancer cell proliferation, making them promising candidates for drug development.

Industry

In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique properties may lead to the discovery of novel drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The fluorine and sulfur atoms play crucial roles in enhancing the compound’s stability and binding affinity to target enzymes and receptors.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside and analogous compounds:

Compound Name Structural Features Key Modifications Biological Activity/Applications References
This compound β-D-arabinose, 4-thio, 2-fluoro, 3,5-di-O-benzoyl 4-thio enhances ring puckering; benzoyl groups improve lipophilicity Cell cycle/DNA damage studies; nucleoside analog targeting antimetabolite pathways
2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride α-D-erythrose, 2-deoxy, 3,5-di-O-p-toluoyl, chloride leaving group p-Toluoyl groups (methyl-substituted benzoyl); α-configuration Intermediate in 2'-deoxynucleoside synthesis; reactive glycosyl halide for coupling reactions
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) β-D-cytidine, 2',2'-difluoro, 2'-deoxy Dual fluorine atoms at 2'-position; cytosine base Potent antimetabolite; FDA-approved for pancreatic, lung, and breast cancers
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine β-D-arabinose, 2-fluoro, 3,5-di-O-benzoyl, 5-trifluoromethyl, uracil base Trifluoromethyl group at 5-position; uracil base Antiviral and anticancer research; enhanced lipophilicity and metabolic resistance
2’-Deoxy-2’-fluoro-4-thio-beta-D-arabinouridine β-D-arabinose, 4-thio, 2-fluoro, uracil base Lacks benzoyl protection; free hydroxyl groups RNA-targeted therapies; studies on viral polymerase inhibition

Key Comparative Insights

Protective Groups and Lipophilicity: The 3,5-di-O-benzoyl groups in the target compound confer higher lipophilicity compared to p-toluoyl () or acetylated analogs (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). This enhances membrane permeability and stability during synthesis . In contrast, unprotected analogs like 2’-Deoxy-2’-fluoro-4-thio-beta-D-arabinouridine exhibit faster metabolic clearance due to free hydroxyl groups .

Sulfur vs. Oxygen at the 4-Position :

  • The 4-thio substitution alters sugar ring puckering (C3'-endo to C2'-exo), mimicking RNA-like conformations and improving binding to viral polymerases or DNA repair enzymes .
  • Oxygen-containing analogs (e.g., Gemcitabine) adopt standard C2'-endo conformations, favoring DNA polymerase incorporation .

Fluorine vs. Other Halogens :

  • The 2-fluoro modification in the target compound provides metabolic resistance similar to Gemcitabine’s 2',2'-difluoro group. However, Gemcitabine’s dual fluorines increase steric hindrance, limiting off-target effects .
  • Chlorine in glycosyl halides () enhances electrophilicity for nucleophilic coupling but lacks therapeutic activity .

Biological Targets :

  • The target compound’s nucleoside antimetabolite activity parallels Gemcitabine but with distinct enzyme specificity due to the 4-thio group. Gemcitabine is incorporated into DNA, causing chain termination, while 4-thio derivatives may disrupt RNA synthesis .

Biological Activity

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside is a carbohydrate derivative that exhibits significant biological activity, particularly in the realm of nucleoside analogs. This compound is characterized by its unique structural features, which include a fluorine atom and a thio group, contributing to its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C23H19FN2O6SC_{23}H_{19}FN_2O_6S, with a molecular weight of approximately 438.4 g/mol. The compound contains multiple functional groups, including benzoyloxy and thio groups, which are crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor in nucleic acid synthesis and its potential as an antiviral agent. The following sections detail specific findings from research studies.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that 2'-fluoro and 4'-thio modifications enhance the efficacy of nucleosides against viral infections by improving their stability and bioavailability in cellular environments .

The mechanism by which this compound exerts its biological effects involves the inhibition of viral polymerases. By mimicking natural substrates, it can effectively compete with endogenous nucleotides during viral replication processes. This competitive inhibition leads to a decrease in viral load and potentially halts the progression of viral diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antiviral Activity : A study published in Nucleic Acids Research demonstrated that modified nucleosides, including those with thio and fluoro substitutions, showed increased antiviral activity against HIV and herpes simplex virus (HSV). The incorporation of these modifications resulted in enhanced binding affinity to viral enzymes .
  • In Vivo Analysis : In vivo studies on animal models have indicated that the administration of this compound resulted in significant reductions in viral titers compared to control groups. These findings suggest a promising avenue for therapeutic development against RNA viruses .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntiviralEffective against HIV and HSV ,
MechanismInhibits viral polymerases ,
In Vivo EfficacySignificant reduction in viral load

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside, and how do modifications in protecting groups influence yield?

  • Methodological Answer : The compound is synthesized via sequential benzoylation, fluorination, and thio-substitution steps. A common approach involves starting with a protected arabinose derivative, followed by selective deprotection and functionalization. For example, glycosyl halides (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) are often intermediates in analogous syntheses, where benzoyl groups enhance stability during fluorination . Yield optimization requires careful control of reaction temperature (typically –20°C to 0°C for fluorination) and stoichiometric ratios of reagents like DAST (diethylaminosulfur trifluoride).

Q. How is the compound characterized to confirm its structural integrity, particularly the beta-D-arabino configuration and thio-substitution?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The β-anomeric configuration is confirmed via 1^1H-NMR coupling constants (J1,2J_{1,2} ≈ 0–2 Hz for β-configuration). 19^{19}F-NMR identifies the fluorine position, while 13^{13}C-NMR and HSQC confirm thio-substitution at C4 by shifts near δ 40–45 ppm for sulfur-bound carbons. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, with fragmentation patterns distinguishing benzoyl groups .

Q. What are the primary biochemical applications of this compound in nucleoside analog research?

  • Methodological Answer : As a fluorinated 4-thioarabinose derivative, it serves as a precursor for modified nucleosides targeting viral polymerases or DNA repair enzymes. The fluorine atom enhances metabolic stability, while the 4-thio group improves binding affinity to sulfur-rich active sites. Researchers use it to study enzyme inhibition kinetics via competitive assays with natural substrates .

Advanced Research Questions

Q. How does the 4-thio substitution impact the compound’s stability under acidic or basic conditions, and what experimental precautions are necessary?

  • Methodological Answer : The 4-thio bond is prone to hydrolysis under strongly acidic (pH < 2) or oxidative conditions. Stability studies using HPLC-UV at varying pH (2–10) show degradation rates increase above pH 7. To mitigate this, reactions involving the compound should be conducted in inert atmospheres (N2_2/Ar) with buffers like phosphate (pH 6–7). Lyophilization is recommended for long-term storage at –80°C .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., Mg2+^{2+} concentration affecting polymerase activity) or impurity levels in the compound. Researchers should:

  • Validate purity via HPLC (>95%) and NMR.
  • Replicate assays using standardized protocols (e.g., fixed enzyme/substrate ratios).
  • Compare results with structurally related analogs (e.g., 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribonolactone) to isolate substituent effects .

Q. How does fluorination at C2 influence the compound’s interaction with RNA/DNA polymerases compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination introduces steric and electronic effects. Molecular docking simulations (e.g., AutoDock Vina) show the C2 fluorine forms hydrogen bonds with conserved active-site residues (e.g., Tyr639 in HIV-1 reverse transcriptase). Kinetic assays (e.g., KiK_i measurements) reveal a 3–5-fold increase in inhibition potency compared to 2-deoxy analogs, attributed to enhanced electronegativity and reduced desolvation penalties .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be addressed?

  • Methodological Answer : Key challenges include:

  • Low yield in fluorination steps : Optimize DAST equivalents (1.2–1.5 eq.) and reaction time (≤2 hours).
  • Purification difficulties : Use flash chromatography with gradient elution (hexane:EtOAc 8:1 to 4:1) or preparative HPLC with C18 columns.
  • Thio-substitution variability : Employ high-purity sulfur donors (e.g., Lawesson’s reagent) and monitor reactions via TLC .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 3,5-di-O-toluoyl derivatives) compare in terms of enzymatic selectivity and metabolic stability?

  • Methodological Answer : Toluoyl groups (methyl-substituted benzoyl) increase lipophilicity, enhancing cell membrane permeability but reducing aqueous solubility. Comparative studies using LC-MS/MS show toluoyl analogs have 20–30% longer plasma half-lives in murine models but lower inhibition of cytoplasmic enzymes due to reduced polarity. Selectivity is assayed via competitive activity-based protein profiling (ABPP) .

Q. What role does the compound play in PROTAC (Proteolysis-Targeting Chimera) design, particularly in VHL protein recruitment?

  • Methodological Answer : As a carbohydrate-based linker, its rigidity and sulfur content improve PROTAC stability. The 4-thio group facilitates covalent conjugation to E3 ligase ligands (e.g., VH032 derivatives). In vitro degradation assays (e.g., Western blot for target protein levels) demonstrate enhanced efficiency (DC50_{50} < 100 nM) compared to PEG-based linkers, likely due to reduced steric hindrance .

Q. Experimental Design and Validation

Q. What controls are essential when testing this compound in antiviral or anticancer assays to ensure data reproducibility?

  • Methodological Answer : Critical controls include:
  • Negative controls : Parent nucleoside (without fluorine/thio groups) to isolate substituent effects.
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Enzymatic controls : Heat-inactivated enzymes to confirm activity-dependent results.
  • Replicate experiments : ≥3 biological replicates with statistical validation (e.g., ANOVA with Tukey post-hoc) .

Properties

Molecular Formula

C20H19FO5S

Molecular Weight

390.4 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20-/m1/s1

InChI Key

WUBPGNSEZZQBOT-AXVVYFOYSA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

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